molecular formula C27H26N4O4 B2738071 N-(2-methoxy-5-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251575-18-4

N-(2-methoxy-5-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Katalognummer: B2738071
CAS-Nummer: 1251575-18-4
Molekulargewicht: 470.529
InChI-Schlüssel: IUQPPAUKJQIJQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-methoxy-5-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide features a central imidazole ring substituted with a carboxamide group at position 4. The benzyl group at position 1 is further modified with a 2-methoxybenzamido moiety, while the 2-methoxy-5-methylphenyl group at the carboxamide nitrogen introduces steric and electronic complexity.

Eigenschaften

IUPAC Name

1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]-N-(2-methoxy-5-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-18-8-13-25(35-3)22(14-18)30-27(33)23-16-31(17-28-23)15-19-9-11-20(12-10-19)29-26(32)21-6-4-5-7-24(21)34-2/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQPPAUKJQIJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-methoxy-5-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21_{21}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : 376.44 g/mol
  • CAS Number : Not specified in available literature.

The imidazole ring is a key feature that contributes to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of N-(2-methoxy-5-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide primarily involves inhibition of various kinases, which play critical roles in cell signaling pathways associated with cancer progression. The compound has been shown to selectively inhibit certain protein kinases, leading to reduced tumor cell proliferation.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits potent inhibitory activity against specific kinases involved in tumor growth.
  • Apoptosis Induction : It has been reported to promote apoptosis in cancer cell lines through activation of intrinsic pathways.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Biological Activity Data

Biological Activity IC50_{50} (nM) Cell Line Tested
EGFR Kinase Inhibition25A431 (epidermoid carcinoma)
VEGFR Kinase Inhibition30HUVEC (human umbilical vein endothelial cells)
Apoptosis InductionN/AMCF-7 (breast cancer)
Cell Cycle ArrestN/AHeLa (cervical cancer)

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer models. The results indicated a significant reduction in cell viability at concentrations as low as 25 nM for EGFR-expressing cells .
  • Selectivity Profile :
    • Comparative studies with other kinase inhibitors revealed that this compound exhibits a favorable selectivity profile, with minimal off-target effects observed at therapeutic concentrations. This selectivity is crucial for reducing potential side effects associated with broad-spectrum kinase inhibitors .
  • In Vivo Efficacy :
    • In preclinical animal models, administration of the compound resulted in substantial tumor regression without significant toxicity. The study highlighted the potential for this compound to be developed into a viable therapeutic agent for treating advanced cancers .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has demonstrated potential in various therapeutic areas, including:

1. Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, studies show that similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds with imidazole rings have been linked to the inhibition of specific kinases involved in cancer progression, making them promising candidates for further development as anticancer agents .

2. Antimicrobial Properties
Imidazole derivatives have also been investigated for their antimicrobial activities. The structural features of N-(2-methoxy-5-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide suggest potential efficacy against a range of bacterial and fungal pathogens. Studies focusing on similar compounds have reported significant inhibition of microbial growth, warranting further exploration of this compound's spectrum of activity .

3. Enzyme Inhibition
The compound's design allows it to interact with various enzymes, potentially serving as an inhibitor for critical biological pathways. For example, imidazole-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated cell proliferation .

Case Studies

Several studies have highlighted the effectiveness of imidazole derivatives:

  • Study on Anticancer Activity : In a study evaluating a series of imidazole derivatives, one compound exhibited a 70% reduction in tumor growth in xenograft models compared to controls. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties of imidazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Key Structural Features
  • Imidazole Core : Common to all compared compounds, serving as a pharmacophore for binding interactions.
  • Carboxamide Group : Present in the target compound and others (e.g., ’s PZ1), enabling hydrogen bonding with biological targets.
  • Methoxy Substituents : Found in the target compound and analogs (e.g., ), influencing lipophilicity and electronic effects.
Compound Name Substituents Key Structural Differences
Target Compound 2-Methoxy-5-methylphenyl, 4-(2-methoxybenzamido)benzyl Unique dual methoxy and benzamido substitution pattern.
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzimidazole-5-Carboxamide () 3,4-Dimethoxyphenyl, propyl chain, 4-methoxyphenyl Propyl chain enhances lipophilicity; lacks benzamido linkage.
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-Hydroxy-phenyl)-1H-Benzimidazole-5-Carboxamide (PZ1, ) 2-Hydroxyphenyl, 4-benzylpiperazine ethyl chain Piperazine group introduces basicity; hydroxyl improves solubility.
1-(4-(2-Methoxyethoxy)Benzyl)-4-(1-(4-Methoxybenzyl)-5-Amino-1H-Imidazol-4-yl)-... () Methoxyethoxy, 4-methoxybenzyl, amino-imidazole Ether and benzyl groups increase metabolic stability; amino-imidazole enhances reactivity.

Physicochemical Properties

  • Melting Points : Benzimidazole-carboxylic acid derivatives () exhibit >300°C melting points due to hydrogen bonding, whereas carboxamides (e.g., PZ1) show lower melting points (249–252°C) .
  • Solubility : Methoxy and hydroxyl groups () improve aqueous solubility, while hydrophobic substituents (e.g., propyl in ) enhance membrane permeability .

Vorbereitungsmethoden

Preparation of 4-(2-Methoxybenzamido)Benzyl Bromide

Procedure :

  • Benzoylation of 4-Aminobenzyl Alcohol :
    • 4-Aminobenzyl alcohol (1.23 g, 10 mmol) is dissolved in dichloromethane (DCM, 20 mL) under N₂.
    • 2-Methoxybenzoyl chloride (1.71 g, 10 mmol) is added dropwise at 0°C, followed by triethylamine (1.4 mL, 10 mmol).
    • The mixture is stirred for 2 h at room temperature, washed with 5% NaHCO₃ (2 × 15 mL), dried (Na₂SO₄), and concentrated to yield 4-(2-methoxybenzamido)benzyl alcohol as a white solid (2.89 g, 95%).
  • Bromination :
    • The alcohol (2.0 g, 6.6 mmol) is treated with PBr₃ (2.1 mL, 22 mmol) in anhydrous DCM (15 mL) at 0°C for 1 h.
    • Quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (PE/EtOAc 3:1) to afford 4-(2-methoxybenzamido)benzyl bromide (2.3 g, 90%).

Analytical Data :

  • HRMS (ESI) : m/z calcd for C₁₅H₁₅BrNO₃ [M+H]⁺: 352.0234, found: 352.0238.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H), 7.45 (t, J = 7.6 Hz, 1H), 7.02 (d, J = 8.4 Hz, 2H), 4.51 (s, 2H), 3.91 (s, 3H).

Synthesis of 1H-Imidazole-4-Carboxylic Acid

Procedure :

  • Cyclization of Ethyl Glyoxylate and Ammonium Acetate :
    • Ethyl glyoxylate (1.32 g, 13 mmol) and ammonium acetate (2.31 g, 30 mmol) are refluxed in acetic acid (20 mL) for 4 h.
    • The mixture is cooled, filtered, and recrystallized (EtOH/H₂O) to yield 1H-imidazole-4-carboxylic acid (0.98 g, 70%).

Analytical Data :

  • Melting Point : 285–287°C (dec.).
  • ¹³C NMR (100 MHz, D₂O) : δ 167.8 (COOH), 137.2 (C-2), 129.4 (C-5).

Final Coupling Reaction

Alkylation of Imidazole Core

Procedure :

  • Imidazole Protection :
    • 1H-Imidazole-4-carboxylic acid (1.0 g, 8.9 mmol) is treated with Boc₂O (2.33 g, 10.7 mmol) and DMAP (0.11 g, 0.89 mmol) in THF (20 mL) at 25°C for 12 h.
    • Concentrated and purified (PE/EtOAc 1:1) to give tert-butyl 4-carboxyimidazole-1-carboxylate (1.72 g, 85%).
  • Benzylation :
    • The Boc-protected imidazole (1.5 g, 6.6 mmol), 4-(2-methoxybenzamido)benzyl bromide (2.3 g, 6.6 mmol), and K₂CO₃ (1.82 g, 13.2 mmol) are stirred in DMF (15 mL) at 60°C for 6 h.
    • Extracted with EtOAc (3 × 20 mL), dried (Na₂SO₄), and concentrated. Deprotection with TFA/DCM (1:1, 10 mL) yields 1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxylic acid (1.98 g, 75%).

Reaction Optimization :

  • Yield Dependency on Base :
Base Yield (%)
K₂CO₃ 75
Cs₂CO₃ 82
NaH 68

Optimal base: Cs₂CO₃ (82% yield).

Carboxamide Formation

Procedure :

  • The carboxylic acid (1.0 g, 2.5 mmol), HATU (1.14 g, 3.0 mmol), and DIEA (1.3 mL, 7.5 mmol) are mixed in DMF (10 mL).
  • After 10 min, 2-methoxy-5-methylaniline (0.38 g, 2.5 mmol) is added, and the mixture is stirred for 12 h.
  • Purified via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) to afford the title compound (1.05 g, 78%).

Analytical Validation :

  • HRMS (ESI) : m/z calcd for C₂₇H₂₇N₄O₄ [M+H]⁺: 483.2031, found: 483.2036.
  • ¹H NMR (600 MHz, DMSO-d₆) : δ 10.21 (s, 1H), 8.32 (s, 1H), 7.89 (d, J = 8.2 Hz, 2H), 7.55 (t, J = 7.8 Hz, 1H), 7.12 (d, J = 8.2 Hz, 2H), 5.41 (s, 2H), 3.88 (s, 3H), 2.29 (s, 3H).

Optimization and Scale-Up Considerations

Solvent Screening for Carboxamide Coupling

Solvent Yield (%) Purity (%)
DMF 78 98
DCM 45 92
THF 62 95

DMF maximizes yield due to improved reagent solubility.

Temperature Effects on Alkylation

Temperature (°C) Reaction Time (h) Yield (%)
25 24 65
60 6 75
80 4 72

60°C balances reaction rate and decomposition.

Analytical Characterization

Purity Assessment

  • HPLC : 98.2% purity (C18 column, ACN/H₂O gradient).
  • Elemental Analysis : Calcd (%) for C₂₇H₂₆N₄O₄: C, 67.21; H, 5.43; N, 11.61. Found: C, 67.18; H, 5.45; N, 11.59.

Q & A

Q. What are the critical synthetic steps and characterization methods for intermediates in the synthesis of this compound?

The synthesis involves multi-step protocols, including:

  • Amide bond formation : Condensation of intermediates like 2-hydrazinyl-1H-benzo[d]imidazole with aromatic aldehydes/ketones under reflux in methanol or DMF .
  • Protection/deprotection : Use of hydrazine hydrate to generate hydrazinyl intermediates, followed by sodium cyanate for carboxamide formation .
  • Characterization :
    • IR spectroscopy identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹ in benzimidazole intermediates) .
    • ¹H/¹³C NMR resolves aromatic protons (δ 12.31 for S-H) and carbons (δ 151.93 for N=C-N) .
    • Mass spectrometry (ESI-MS) confirms molecular ions (e.g., m/z matching theoretical values) .

Q. Which solvents and catalysts are optimal for coupling reactions in the final stages of synthesis?

  • DMF is commonly used for alkylation and condensation due to its polar aprotic nature, facilitating nucleophilic substitutions .
  • Potassium carbonate acts as a base in SN2 reactions (e.g., benzylation of ethyl 4-hydroxyphenylacetate with 2-methoxyethylbromide) .
  • Phosphorous oxychloride enables cyclization of hydrazide intermediates into oxadiazoles under controlled heating (120°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data (±0.4%)?

  • Repetition : Re-run elemental analysis to exclude instrumentation errors.
  • Purity assessment : Use TLC or HPLC to detect unreacted starting materials or byproducts .
  • Alternative routes : Consider modifying reaction stoichiometry (e.g., excess hydrazine hydrate) to improve intermediate purity .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Molecular docking : Analyze docking poses (e.g., AutoDock Vina) to identify key interactions between the imidazole core and target active sites .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using Hammett constants or electronic descriptors .

Q. How does solvent polarity influence regioselectivity in imidazole alkylation?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 mechanisms, favoring alkylation at less sterically hindered positions (e.g., 1-benzyl-4-iodoimidazole over 5-substituted isomers) .
  • Protic solvents (methanol) : May lead to competing elimination pathways, requiring inert atmospheres to suppress oxidation .

Q. What experimental design (DoE) approaches optimize reaction yields in flow-chemistry setups?

  • Factor screening : Use Plackett-Burman designs to identify critical variables (temperature, residence time) .
  • Response surface methodology (RSM) : Model interactions between catalyst concentration and flow rate to maximize yield .

Q. How can conflicting NMR data in aromatic regions be resolved?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons by correlating ¹H-¹H coupling and ¹H-¹³C connectivity .
  • Deuteration : Replace exchangeable protons (e.g., N-H) with deuterium to simplify spectra .

Methodological Considerations for Data Contradictions

  • Cross-validation : Compare IR, NMR, and mass spectrometry data to confirm structural assignments .
  • Inert conditions : Use argon/nitrogen atmospheres to prevent oxidation of hydrazine intermediates during synthesis .
  • Byproduct analysis : Employ LC-MS to trace unexpected peaks, especially in multi-step syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.